- Mo-Based Oxidizers as Powerful Tools for the Synthesis of Thia- and Selenaheterocycles, Chemistry - A European Journal, 2019, 25(8), 1936-1940
Cas no 91715-47-8 (Benzo[b]thiophene, 5,6-dimethoxy-)
91715-47-8 structure
Product Name:Benzo[b]thiophene, 5,6-dimethoxy-
CAS-Nr.:91715-47-8
MF:C10H10O2S
MW:194.250201702118
MDL:MFCD00981875
CID:786716
PubChem ID:3551059
Update Time:2024-10-26
Benzo[b]thiophene, 5,6-dimethoxy- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Benzo[b]thiophene, 5,6-dimethoxy-
- 5,6-Dimethoxybenzo[b]thiophene
- 5,6-DIMETHOXY-1-BENZOTHIOPHENE
- 5,6-Dimethoxybenzo[b]thiophene (ACI)
- 5,6-dimethoxybenzothiophene
- SCHEMBL3480255
- AKOS027383951
- AS-77497
- DTXSID90393559
- DA-00967
- D97500
- 91715-47-8
- MFCD00981875
- KLQSAAONLQIKDE-UHFFFAOYSA-N
-
- MDL: MFCD00981875
- Inchi: 1S/C10H10O2S/c1-11-8-5-7-3-4-13-10(7)6-9(8)12-2/h3-6H,1-2H3
- InChI-Schlüssel: KLQSAAONLQIKDE-UHFFFAOYSA-N
- Lächelt: O(C)C1C(OC)=CC2=C(SC=C2)C=1
Berechnete Eigenschaften
- Genaue Masse: 194.04
- Monoisotopenmasse: 194.04
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 13
- Anzahl drehbarer Bindungen: 2
- Komplexität: 174
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topologische Polaroberfläche: 46.7Ų
Experimentelle Eigenschaften
- Siedepunkt: 295.6±20.0°C at 760 mmHg
Benzo[b]thiophene, 5,6-dimethoxy- Sicherheitsinformationen
- Signalwort:Warning
- Gefahrenhinweis: H302-H315-H319-H335
- Warnhinweis: P261-P305+P351+P338
- Lagerzustand:Sealed in dry,2-8°C
Benzo[b]thiophene, 5,6-dimethoxy- Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD490979-100mg |
5,6-Dimethoxybenzo[b]thiophene |
91715-47-8 | 97% | 100mg |
¥231.0 | 2024-04-17 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD490979-250mg |
5,6-Dimethoxybenzo[b]thiophene |
91715-47-8 | 97% | 250mg |
¥454.0 | 2024-04-17 | |
| Ambeed | A638804-100mg |
5,6-Dimethoxybenzo[b]thiophene |
91715-47-8 | 97% | 100mg |
$94.0 | 2025-04-15 | |
| Ambeed | A638804-250mg |
5,6-Dimethoxybenzo[b]thiophene |
91715-47-8 | 97% | 250mg |
$173.0 | 2025-04-15 | |
| Ambeed | A638804-1g |
5,6-Dimethoxybenzo[b]thiophene |
91715-47-8 | 97% | 1g |
$489.0 | 2025-04-15 | |
| eNovation Chemicals LLC | Y1054433-100mg |
Benzo[b]thiophene, 5,6-dimethoxy- |
91715-47-8 | 97% | 100mg |
$80 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1054433-250mg |
Benzo[b]thiophene, 5,6-dimethoxy- |
91715-47-8 | 97% | 250mg |
$115 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1054433-1g |
Benzo[b]thiophene, 5,6-dimethoxy- |
91715-47-8 | 97% | 1g |
$215 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1054433-5g |
Benzo[b]thiophene, 5,6-dimethoxy- |
91715-47-8 | 97% | 5g |
$790 | 2024-06-07 | |
| Chemenu | CM336751-250mg |
5,6-Dimethoxybenzo[b]thiophene |
91715-47-8 | 95%+ | 250mg |
$188 | 2024-07-20 |
Benzo[b]thiophene, 5,6-dimethoxy- Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Titanium tetrachloride , Molybdenum pentachloride Solvents: Dichloromethane ; 24 h, rt
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 16 h, rt
2.1 Reagents: Potassium hydroxide Solvents: Ethanol , Water
2.2 Reagents: Copper Solvents: Quinoline ; 8 h, reflux
2.1 Reagents: Potassium hydroxide Solvents: Ethanol , Water
2.2 Reagents: Copper Solvents: Quinoline ; 8 h, reflux
Referenz
- Synthesis of Thiophene S,S-dioxide Based Acenes via Diels-Alder Reaction of Isobenzofurans with Benzothiophene S,S-dioxides, ChemistrySelect, 2018, 3(32), 9409-9413
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Iodine Solvents: Methanol
2.1 Reagents: Titanium tetrachloride , Molybdenum pentachloride Solvents: Dichloromethane ; 24 h, rt
2.1 Reagents: Titanium tetrachloride , Molybdenum pentachloride Solvents: Dichloromethane ; 24 h, rt
Referenz
- Mo-Based Oxidizers as Powerful Tools for the Synthesis of Thia- and Selenaheterocycles, Chemistry - A European Journal, 2019, 25(8), 1936-1940
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide , Triphenylphosphine Solvents: Dichloromethane ; 60 min, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Thiourea Solvents: Ethanol ; 16 h, rt → reflux; reflux → rt
2.2 Reagents: Sodium hydroxide Solvents: Water ; 20 min, rt
2.3 Reagents: Sulfuric acid Solvents: Water ; acidified
2.4 Reagents: Iodine Solvents: Methanol
3.1 Reagents: Titanium tetrachloride , Molybdenum pentachloride Solvents: Dichloromethane ; 24 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Thiourea Solvents: Ethanol ; 16 h, rt → reflux; reflux → rt
2.2 Reagents: Sodium hydroxide Solvents: Water ; 20 min, rt
2.3 Reagents: Sulfuric acid Solvents: Water ; acidified
2.4 Reagents: Iodine Solvents: Methanol
3.1 Reagents: Titanium tetrachloride , Molybdenum pentachloride Solvents: Dichloromethane ; 24 h, rt
Referenz
- Mo-Based Oxidizers as Powerful Tools for the Synthesis of Thia- and Selenaheterocycles, Chemistry - A European Journal, 2019, 25(8), 1936-1940
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dimethylacetamide ; 5 min, 150 °C
Referenz
- Benzo[b]naphtho[1,2-d]thiophene Sulfoxides: Biomimetic Synthesis, Photophysical Properties, and Applications, Angewandte Chemie, 2022, 61(35),
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Ethanol , Water
1.2 Reagents: Copper Solvents: Quinoline ; 8 h, reflux
1.2 Reagents: Copper Solvents: Quinoline ; 8 h, reflux
Referenz
- Synthesis of Thiophene S,S-dioxide Based Acenes via Diels-Alder Reaction of Isobenzofurans with Benzothiophene S,S-dioxides, ChemistrySelect, 2018, 3(32), 9409-9413
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; 30 min, rt → 60 °C; 60 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6, rt
2.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dimethylacetamide ; 5 min, 150 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6, rt
2.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dimethylacetamide ; 5 min, 150 °C
Referenz
- Benzo[b]naphtho[1,2-d]thiophene Sulfoxides: Biomimetic Synthesis, Photophysical Properties, and Applications, Angewandte Chemie, 2022, 61(35),
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Thiourea Solvents: Ethanol ; 16 h, rt → reflux; reflux → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 20 min, rt
1.3 Reagents: Sulfuric acid Solvents: Water ; acidified
1.4 Reagents: Iodine Solvents: Methanol
2.1 Reagents: Titanium tetrachloride , Molybdenum pentachloride Solvents: Dichloromethane ; 24 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 20 min, rt
1.3 Reagents: Sulfuric acid Solvents: Water ; acidified
1.4 Reagents: Iodine Solvents: Methanol
2.1 Reagents: Titanium tetrachloride , Molybdenum pentachloride Solvents: Dichloromethane ; 24 h, rt
Referenz
- Mo-Based Oxidizers as Powerful Tools for the Synthesis of Thia- and Selenaheterocycles, Chemistry - A European Journal, 2019, 25(8), 1936-1940
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 15 h, 60 °C
2.1 Reagents: Potassium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; 30 min, rt → 60 °C; 60 °C → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6, rt
3.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dimethylacetamide ; 5 min, 150 °C
2.1 Reagents: Potassium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; 30 min, rt → 60 °C; 60 °C → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6, rt
3.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dimethylacetamide ; 5 min, 150 °C
Referenz
- Benzo[b]naphtho[1,2-d]thiophene Sulfoxides: Biomimetic Synthesis, Photophysical Properties, and Applications, Angewandte Chemie, 2022, 61(35),
Benzo[b]thiophene, 5,6-dimethoxy- Raw materials
- methyl 5,6-dimethoxybenzothiophene-2-carboxylate
- DMNB
- 2-(3,4-dimethoxyphenyl)ethane-1-thiol
- methyl 2-sulfanylacetate
- 2-(3,4-Dimethoxyphenyl)ethanol
- 3,4-Dimethoxyphenethyl Bromide
- 5,6-Dimethoxy-1-Benzothiophene-2-Carboxylic Acid
- 2-Fluoro-4,5-dimethoxybenzaldehyde
Benzo[b]thiophene, 5,6-dimethoxy- Preparation Products
Benzo[b]thiophene, 5,6-dimethoxy- Verwandte Literatur
-
Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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